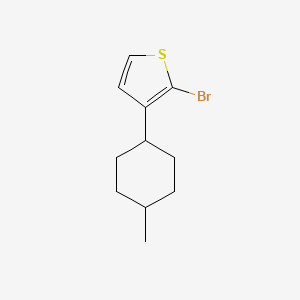![molecular formula C9H17NO2S B12858078 N-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]thietan-3-amine](/img/structure/B12858078.png)
N-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]thietan-3-amine: is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thietan ring, a dioxolane ring, and an amine group, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]thietan-3-amine typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-1,3-dioxolane with an appropriate thietan precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like distillation or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the thietan ring.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides; reactions are conducted in polar solvents like dimethylformamide (DMF) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thietan derivatives
Substitution: N-alkylated thietan amines
Wissenschaftliche Forschungsanwendungen
N-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]thietan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]thietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, the amine group may form hydrogen bonds with active site residues of enzymes, altering their catalytic function. Additionally, the thietan ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]thietan-2-amine
- N-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]thietan-4-amine
- N-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]thietan-3-ol
Uniqueness
N-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]thietan-3-amine stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both the dioxolane and thietan rings, along with the amine group, makes it a versatile compound for various chemical transformations and applications in different scientific fields.
Eigenschaften
Molekularformel |
C9H17NO2S |
|---|---|
Molekulargewicht |
203.30 g/mol |
IUPAC-Name |
N-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C9H17NO2S/c1-9(11-4-5-12-9)2-3-10-8-6-13-7-8/h8,10H,2-7H2,1H3 |
InChI-Schlüssel |
UIUPDOOFXLMOFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCCO1)CCNC2CSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


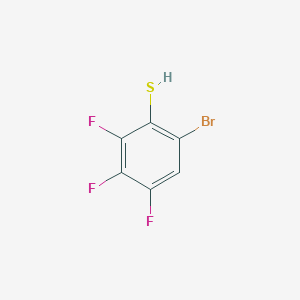
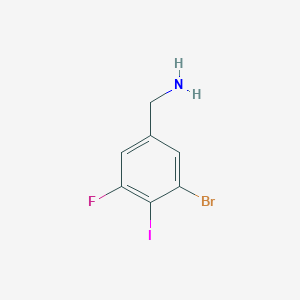
![4-amino-5-fluoro-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12858019.png)
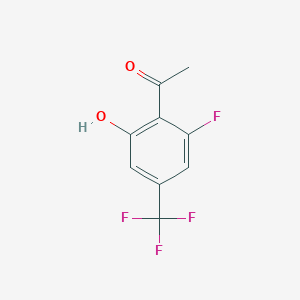

![(4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12858027.png)

![5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12858032.png)
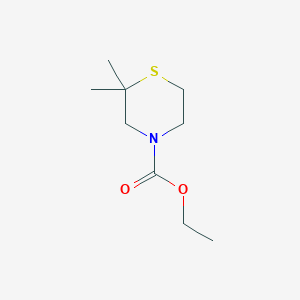

![5-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B12858052.png)
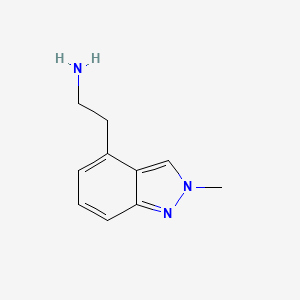
![3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12858072.png)
